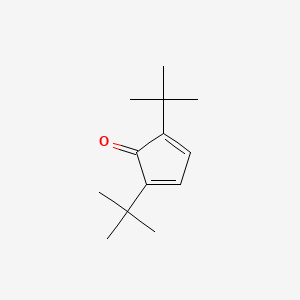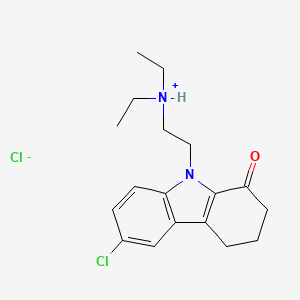
(trans)-2-Mercaptocyclobutylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-2-Mercaptocyclobutylamine hydrochloride is a chemical compound with a unique structure that includes a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-Mercaptocyclobutylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with thiol and amine reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(trans)-2-Mercaptocyclobutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (trans)-2-Mercaptocyclobutylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of mercapto and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its reactivity and functional groups make it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (trans)-2-Mercaptocyclobutylamine hydrochloride involves its interaction with molecular targets through its mercapto and amine groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include redox reactions and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar structure but lacks the mercapto group.
2-Mercaptocyclobutanone: Contains a ketone group instead of an amine.
Cyclobutanethiol: Similar structure but lacks the amine group.
Uniqueness
(trans)-2-Mercaptocyclobutylamine hydrochloride is unique due to the presence of both mercapto and amine groups on a cyclobutane ring
Properties
CAS No. |
38238-25-4 |
|---|---|
Molecular Formula |
C4H10ClNS |
Molecular Weight |
139.65 g/mol |
IUPAC Name |
[(1S,2S)-2-sulfanylcyclobutyl]azanium;chloride |
InChI |
InChI=1S/C4H9NS.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 |
InChI Key |
RMVOJBZIVYFSOQ-MMALYQPHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1[NH3+])S.[Cl-] |
Canonical SMILES |
C1CC(C1[NH3+])S.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


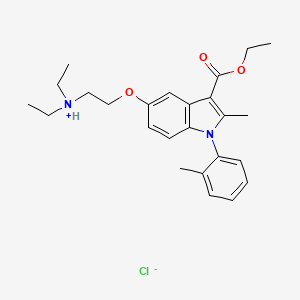
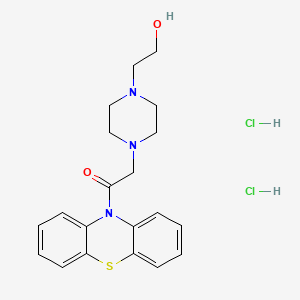
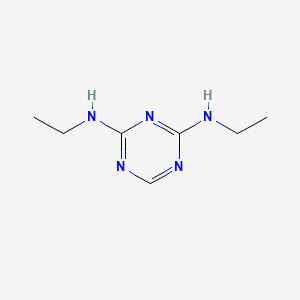
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)

![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
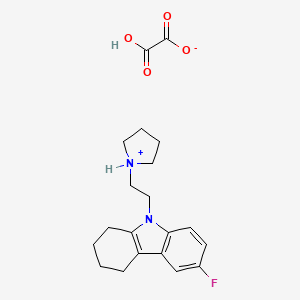
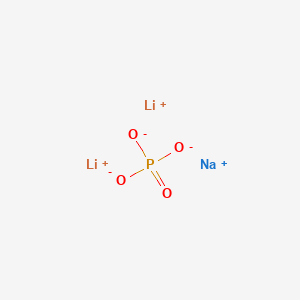
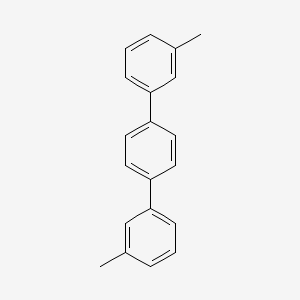
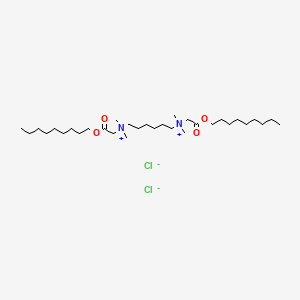

![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
